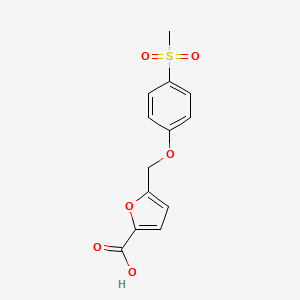

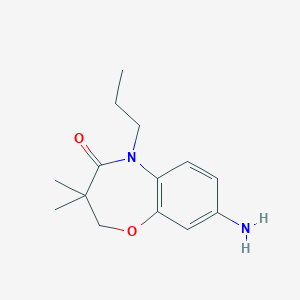

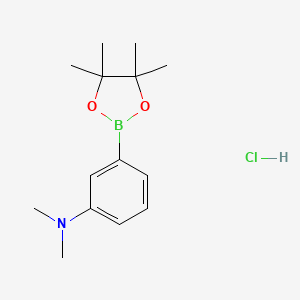

![molecular formula C8H8N2O B1439255 7-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 425380-39-8](/img/structure/B1439255.png)

7-methoxy-1H-pyrrolo[3,2-b]pyridine

Overview

Description

7-Methoxy-1H-pyrrolo[3,2-b]pyridine is a compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is also known by its IUPAC name, methyl 1H-pyrrolo[3,2-b]pyridin-7-yl ether .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . One study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo pyridine scaffold .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI code for this compound is 1S/C8H8N2O/c1-11-7-3-5-9-6-2-4-10-8(6)7/h2-5,10H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, pyrrolopyridines have been the subject of many pharmacological studies due to their structure containing two important pharmacophores, i.e., pyrrole and pyridine .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 37.9 Ų and one rotatable bond . Its exact mass and monoisotopic mass are both 148.063662883 g/mol .Scientific Research Applications

1. As a Component in Synthesis of c-Met Inhibitors

7-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives, specifically 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine, have been utilized in the design and synthesis of compounds inhibiting c-Met kinase, a target in cancer therapy. One such compound displayed strong c-Met kinase inhibition and moderate ALK kinase inhibition, showing significant potential in cancer cell inhibition (Liu et al., 2016).

2. In Synthesis of Thalidomide Derivatives with Antitumor Activity

Thalidomide derivatives incorporating 3-methoxy-6-substituted 5,6-dihydropyrrolo[3,4-b]pyridin-7-ones, synthesized from 3-methyl pyridine-2-carboxylic acid methyl ester, have been studied for their antitumor activity. These derivatives demonstrated significant inhibitory effects on certain tumor cells while having minimal impact on normal human cells (孙广龙 et al., 2014).

3. As a Building Block in Medicinal Chemistry

7-Azaindoles, including 7-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, are utilized as versatile building blocks in medicinal chemistry. They serve as bioisosteres of indoles or purines, and their derivatives have been explored for asymmetric synthesis and potential pharmacological applications (Croix et al., 2015).

4. In Synthesis of Fused Tricyclic Derivatives

The synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of 7-hydroxy derivatives with nucleophiles. These reactions yield a range of derivatives, demonstrating the versatility of this compound in the synthesis of complex organic compounds (Goto et al., 1991).

5. In Anti-HIV-1 Drug Development

7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have been designed and synthesized as potential anti-HIV-1 agents. These compounds showed moderate to potent activities against HIV-1, providing a new template for the development of potent anti-HIV-1 drugs (Liu et al., 2014).

6. In Synthesis of Antiproliferative Agents

Pyrrolo[3,2,f]quinoline derivatives, a structural class involving this compound, have been synthesized and shown to exhibit antiproliferative properties against various cancer cell lines. These compounds provide insights into the development of new cancer therapies (Ferlin et al., 2001).

Mechanism of Action

Target of Action

The primary targets of 7-methoxy-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This interaction results in the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of these pathways disrupts the processes of cell proliferation, migration, and angiogenesis .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation, and migration, among other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .

Pharmacokinetics

It is known that the compound has a molecular weight of 14816 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties, in turn, impact the bioavailability of the compound.

Result of Action

The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and migration . This can result in the inhibition of tumor growth in cancers associated with abnormal FGFR signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature, away from moisture . Additionally, the compound’s efficacy may be affected by the specific cellular environment in which it is acting, including the presence of other signaling molecules and the state of the target cells.

Safety and Hazards

The safety information for 7-methoxy-1H-pyrrolo[3,2-b]pyridine indicates that it is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Biochemical Analysis

Biochemical Properties

7-methoxy-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis . The compound binds to the tyrosine kinase domain of FGFRs, preventing their activation and subsequent signaling pathways. This interaction can lead to the inhibition of cancer cell growth and metastasis, making this compound a promising candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a crucial role in cell growth and survival. Additionally, this compound can modulate gene expression and cellular metabolism, further influencing cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor activation and downstream signaling pathways . This compound can also interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis. By inhibiting these key signaling pathways, this compound can effectively suppress cancer cell growth and induce cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell growth and alterations in cellular function. The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as weight loss, organ damage, and altered hematological parameters. It is essential to determine the optimal dosage range for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, such as cytochrome P450, which can lead to the formation of active or inactive metabolites. These metabolites may further interact with other biomolecules, influencing the overall metabolic flux and levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function . The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name |

7-methoxy-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-3-5-9-6-2-4-10-8(6)7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRLASLGKGDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663747 | |

| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425380-39-8 | |

| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

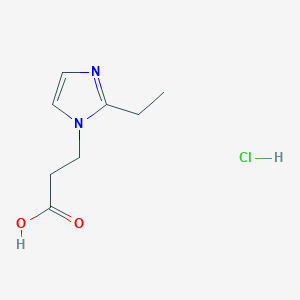

![(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1439186.png)

![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)